molecular formula C8H13ClN2O2 B2794574 3-(3,4-Dimethyl-1H-pyrazol-5-yl)propanoic acid hydrochloride CAS No. 1287752-86-6

3-(3,4-Dimethyl-1H-pyrazol-5-yl)propanoic acid hydrochloride

Cat. No. B2794574
CAS RN: 1287752-86-6
M. Wt: 204.65
InChI Key: HMQAALGYCCOXBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(3,4-Dimethyl-1H-pyrazol-5-yl)propanoic acid hydrochloride” is a chemical compound that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyrazole ring in this compound is substituted with two methyl groups at the 3rd and 4th positions. The compound also contains a propanoic acid group attached to the pyrazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazole compounds are generally synthesized through the reaction of 1,3-diketones with hydrazine . The propanoic acid group can be introduced through various methods such as the Grignard reaction or nucleophilic substitution .


Molecular Structure Analysis

The molecular formula of this compound is C8H13ClN2O2 . It contains a pyrazole ring substituted with two methyl groups and a propanoic acid group. The presence of the acid group suggests that the compound can exist in different forms depending on the pH of the solution it is in .


Chemical Reactions Analysis

As a pyrazole derivative, this compound can undergo various chemical reactions. The propanoic acid group can react with bases to form salts, and it can also undergo reactions typical of carboxylic acids such as esterification .

Scientific Research Applications

Corrosion Inhibition

Research by Bouklah et al. (2005) investigated the corrosion inhibition of steel in hydrochloric acid solutions using pyrazole derivatives. These compounds, including pyrazoles similar to "3-(3,4-Dimethyl-1H-pyrazol-5-yl)propanoic acid hydrochloride," showed significant inhibition efficiencies, suggesting potential applications in protecting metals from corrosion. The study revealed that these inhibitors could achieve an efficiency of up to 89% at certain concentrations, acting primarily through cathodic inhibition mechanisms and forming an adsorbed layer on the metal surface (Bouklah et al., 2005).

Synthesis of Structurally Diverse Libraries

Roman (2013) utilized a ketonic Mannich base derived from a similar compound to "3-(3,4-Dimethyl-1H-pyrazol-5-yl)propanoic acid hydrochloride" as a starting material in alkylation and ring closure reactions. This approach aimed to generate a structurally diverse library of compounds, showcasing the versatility of pyrazole derivatives in synthetic organic chemistry. These reactions led to the formation of dithiocarbamates, thioethers, and various N-alkylated and C-alkylated products, indicating the potential of such compounds in complex organic synthesis and drug discovery (Roman, 2013).

Functional Modification of Polymers

A study by Aly and El-Mohdy (2015) explored the modification of radiation-induced polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including a compound similar to "3-(3,4-Dimethyl-1H-pyrazol-5-yl)propanoic acid hydrochloride." This research demonstrated that amine-modified polymers exhibited enhanced swelling properties and thermal stability compared to unmodified ones. The synthesized polymeric compounds showed promising antibacterial and antifungal activities, suggesting their potential use in medical applications (Aly & El-Mohdy, 2015).

properties

IUPAC Name

3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c1-5-6(2)9-10-7(5)3-4-8(11)12;/h3-4H2,1-2H3,(H,9,10)(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQAALGYCCOXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1CCC(=O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethyl-1H-pyrazol-5-yl)propanoic acid hydrochloride

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